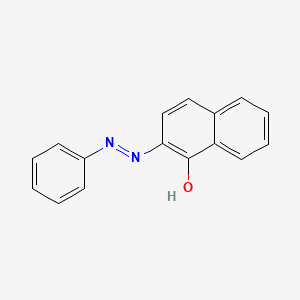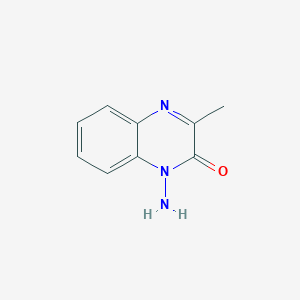
Methyl 3-hydroxy-5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-5-oxo-L-prolinate is a chemical compound with the molecular formula C₆H₉NO₄ It is a derivative of L-proline, an amino acid, and features a hydroxyl group and a keto group on the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-oxo-L-prolinate can be synthesized through several methods. One common approach involves the esterification of 5-oxo-L-proline with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dioxo-L-prolinate.
Reduction: Formation of 3-hydroxy-5-hydroxy-L-prolinate.
Substitution: Formation of various substituted prolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-hydroxy-5-oxo-L-prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-5-oxo-L-prolinate involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in proline metabolism, influencing pathways related to amino acid synthesis and degradation. The hydroxyl and keto groups on the proline ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-L-proline: Shares the keto group but lacks the ester and hydroxyl groups.
Methyl 5-oxo-DL-prolinate: A racemic mixture with similar structural features.
N-acetyl-3,5-methanoproline methyl ester: Contains a methylene bridge, adding conformational constraints
Uniqueness
Methyl 3-hydroxy-5-oxo-L-prolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
4173-08-4 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
methyl (2S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3?,5-/m0/s1 |
Clé InChI |
BXJPHOKTSOKHNK-PVPKANODSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C(CC(=O)N1)O |
SMILES canonique |
COC(=O)C1C(CC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)



![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
